molecular formula C7H11N3O B12952016 2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one

2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one

Cat. No.: B12952016
M. Wt: 153.18 g/mol
InChI Key: YWUNQZIZYMBJCZ-UHFFFAOYSA-N
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Description

2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one typically involves the reaction of 2-methylpyrimidin-4(3H)-one with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-methylpyrimidin-4(3H)-one, formaldehyde, methylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in the appropriate stoichiometric ratios and heated to the desired temperature. The reaction mixture is then stirred for several hours until the reaction is complete.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in an acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidin-4(3H)-one: Lacks the methylamino group, making it less versatile in certain reactions.

    5-Methyl-2-((methylamino)methyl)pyrimidin-4(3H)-one: Similar structure but with a different substitution pattern, leading to variations in reactivity and biological activity.

    2-Methyl-5-((ethylamino)methyl)pyrimidin-4(3H)-one: Contains an ethylamino group instead of a methylamino group, which can affect its chemical properties and applications.

Uniqueness

2-Methyl-5-((methylamino)methyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-methyl-5-(methylaminomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O/c1-5-9-4-6(3-8-2)7(11)10-5/h4,8H,3H2,1-2H3,(H,9,10,11)

InChI Key

YWUNQZIZYMBJCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)CNC

Origin of Product

United States

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